N-[5-(6-Methoxypyridin-3-yl)-2-methylphenyl]prop-2-enamide
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Overview
Description
N-[5-(6-Methoxypyridin-3-yl)-2-methylphenyl]prop-2-enamide is an organic compound that features a methoxypyridine moiety attached to a methylphenyl group, which is further connected to a prop-2-enamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(6-Methoxypyridin-3-yl)-2-methylphenyl]prop-2-enamide typically involves the following steps:
Formation of the Methoxypyridine Intermediate: The starting material, 6-methoxypyridine-3-amine, is synthesized through a nucleophilic substitution reaction involving 3-chloropyridine and methanol in the presence of a base.
Coupling with Methylphenyl Group: The methoxypyridine intermediate is then coupled with 2-methylphenylboronic acid using a palladium-catalyzed Suzuki coupling reaction.
Formation of Prop-2-enamide Group: The final step involves the reaction of the coupled product with acryloyl chloride in the presence of a base to form the prop-2-enamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors for the Suzuki coupling reaction and the acryloylation step to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[5-(6-Methoxypyridin-3-yl)-2-methylphenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The prop-2-enamide group can be reduced to form a propylamine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of N-[5-(6-Hydroxypyridin-3-yl)-2-methylphenyl]prop-2-enamide.
Reduction: Formation of N-[5-(6-Methoxypyridin-3-yl)-2-methylphenyl]propylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[5-(6-Methoxypyridin-3-yl)-2-methylphenyl]prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its potential biological activities.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[5-(6-Methoxypyridin-3-yl)-2-methylphenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypyridine moiety may facilitate binding to the active site of enzymes, while the prop-2-enamide group can form hydrogen bonds with amino acid residues, stabilizing the enzyme-substrate complex. This interaction can modulate the activity of the enzyme, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
- 2-(Pyridin-2-yl)pyrimidine derivatives
Uniqueness
N-[5-(6-Methoxypyridin-3-yl)-2-methylphenyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxypyridine moiety enhances its potential for specific interactions with biological targets, while the prop-2-enamide group provides additional sites for chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[5-(6-methoxypyridin-3-yl)-2-methylphenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-4-15(19)18-14-9-12(6-5-11(14)2)13-7-8-16(20-3)17-10-13/h4-10H,1H2,2-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXWNECDBDQKAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN=C(C=C2)OC)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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